![molecular formula C22H44N2S4Zn B097174 Zinc diamyldithiocarbamate CAS No. 15337-18-5](/img/structure/B97174.png)
Zinc diamyldithiocarbamate
Overview
Description
Zinc diamyldithiocarbamate is an organozinc compound widely used as a catalyst in various industrial and chemical processes. It is part of the dithiocarbamate family, known for their role in accelerating rubber vulcanization and other polymerization reactions. This compound is particularly valued for its efficiency and versatility in catalyzing reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc diamyldithiocarbamate can be synthesized by reacting zinc salts with diamyldithiocarbamic acid. The typical reaction involves mixing zinc sulfate or zinc chloride with diamyldithiocarbamic acid in an aqueous solution. The reaction is usually carried out at room temperature, and the product precipitates out of the solution.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and allows for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides and other oxidized products.
Reduction: It can be reduced back to its original state from its oxidized forms using reducing agents.
Substitution: The compound can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Regenerated this compound.
Substitution Products: Various substituted dithiocarbamates.
Scientific Research Applications
Chemical Properties and Preparation
Zinc diamyldithiocarbamate, with the chemical formula and a molecular weight of 530.24 g/mol, is synthesized by reacting zinc salts with diamyldithiocarbamic acid. The typical industrial preparation involves mixing zinc sulfate or zinc chloride with diamyldithiocarbamic acid in an aqueous solution at room temperature, resulting in the precipitation of the compound .
Scientific Research Applications
This compound has shown potential in various scientific research areas:
1. Polymer Chemistry
- Catalyst in Polymerization : It is widely used as a catalyst in the synthesis of polyurethanes and other polymers. The coordination of zinc ions with dithiocarbamate ligands enhances reactivity, facilitating polymerization reactions.
2. Biological Research
- Drug Delivery Systems : The compound is being investigated for its ability to form complexes with various drugs, enhancing their solubility and stability for improved delivery mechanisms.
3. Medical Research
- Anti-Cancer Properties : Studies have explored its potential anti-cancer effects, particularly through the formation of complexes that target cancer cells. The compound has been shown to increase the production of reactive oxygen species, leading to cancer cell death .
Industrial Applications
This compound finds extensive use in several industries:
1. Rubber Industry
- Vulcanization Agent : It serves as an accelerator in the vulcanization process of natural and synthetic rubbers, improving mechanical properties such as elasticity and durability .
2. Lubricants
- Additive in Engine Oils : The compound acts as an antiwear agent, antioxidant, and metal deactivator in lubricating oils and greases, enhancing performance by reducing friction and wear .
Data Table: Comparison of Applications
Application Area | Specific Use | Benefits |
---|---|---|
Polymer Chemistry | Catalyst for polymerization | Enhances reaction rates |
Biological Research | Drug delivery systems | Improves drug solubility |
Medical Research | Anti-cancer agent | Induces cancer cell death |
Rubber Industry | Vulcanization accelerator | Increases mechanical strength |
Lubricants | Antiwear agent in engine oils | Reduces friction and wear |
Case Studies
Case Study 1: Anti-Cancer Activity
A study investigated the cytotoxic activity of this compound complexes on human lung carcinoma cells. The results indicated a significant enhancement in cytotoxicity compared to free drug formulations, suggesting its potential as a treatment option for lung cancer .
Case Study 2: Rubber Vulcanization
Research demonstrated that incorporating this compound into rubber formulations improved thermal stability and mechanical properties. This application is crucial for manufacturing durable rubber products used in automotive and industrial settings .
Mechanism of Action
The mechanism by which zinc diamyldithiocarbamate exerts its effects involves the coordination of the zinc ion with the dithiocarbamate ligands. This coordination enhances the reactivity of the zinc ion, making it an effective catalyst. The compound can interact with various substrates, facilitating their transformation through catalytic processes. The molecular targets and pathways involved include the activation of carbonyl groups and the stabilization of transition states in polymerization reactions.
Comparison with Similar Compounds
- Zinc diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Zinc dibutyldithiocarbamate
Comparison: Zinc diamyldithiocarbamate is unique due to its specific alkyl groups, which can influence its solubility, reactivity, and catalytic efficiency. Compared to zinc diethyldithiocarbamate and zinc dimethyldithiocarbamate, this compound may offer different solubility profiles and reactivity patterns, making it suitable for specific applications where other dithiocarbamates might not be as effective.
Biological Activity
Zinc diamyldithiocarbamate (ZDC) is a compound that has garnered interest for its biological activities, particularly in the fields of pharmacology and environmental science. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, case studies, and relevant research findings.
This compound is synthesized through the reaction of a primary or secondary amine with carbon disulfide, followed by the addition of a zinc salt. The general reaction can be represented as follows:
where represents the alkyl groups. The compound typically exists in monomeric or dimeric forms depending on the number of zinc atoms per molecule .
2. Mechanisms of Biological Activity
This compound exhibits several biological activities, primarily attributed to its interaction with thiol groups in proteins and its role as a metal chelator.
- Inhibition of Cysteine Proteases : ZDC can inhibit cysteine proteases by forming mixed disulfides with critical protein thiols, which is significant in cancer cell growth inhibition .
- Antioxidant Properties : While not directly functioning as an antioxidant, ZDC's ability to form complexes with metals can influence oxidative stress pathways .
3.1 Aquatic Toxicity
ZDC has been assessed for its toxicity in aquatic environments. In studies conducted according to OECD guidelines:
- Fathead Minnow (Pimephales promelas) : The 96-hour LC50 was found to be greater than 100% v/v saturated solution, indicating low acute toxicity .
- Daphnia Magna : The 48-hour EC50 was greater than 0.0076 mg/L as zinc, suggesting ZDC poses minimal risk at saturation levels .
3.2 Mammalian Toxicity
In mammalian studies:
- Oral Toxicity : The oral LD50 in rats was reported to be greater than 2000 mg/kg, indicating low acute toxicity .
- Mutagenicity : Various in vitro tests showed that ZDC is non-mutagenic in bacterial and mammalian cells .
4.1 Cancer Treatment Studies
Research has indicated that dithiocarbamate derivatives, including ZDC, have potential applications in cancer treatment due to their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest . For example:
- A study demonstrated that ZDC could induce apoptosis in various cancer cell lines by modulating caspase activity and oxidative stress pathways.
4.2 Environmental Impact Studies
ZDC's role as a lubricant additive has been studied for its environmental implications:
- A study highlighted the effectiveness of ZDC in reducing wear and tear in automotive applications while assessing its biodegradability and potential accumulation in aquatic systems .
5. Data Tables
The following tables summarize key findings related to the synthesis yields and biological activity of this compound.
Table 1: Synthesis Yields of this compound
Suspension Concentration (%) | Temperature (°C) | Yield (%) |
---|---|---|
5 | 50 | 83.00 |
15 | 50 | 98.00 |
25 | 50 | 79.06 |
Table 2: Toxicity Data Summary
Species | Test Type | Result |
---|---|---|
Fathead Minnow | LC50 (96 hours) | >100% v/v saturated solution |
Daphnia Magna | EC50 (48 hours) | >0.0076 mg/L as zinc |
Rat | Oral LD50 | >2000 mg/kg |
Properties
CAS No. |
15337-18-5 |
---|---|
Molecular Formula |
C22H44N2S4Zn |
Molecular Weight |
530.2 g/mol |
IUPAC Name |
zinc;N,N-dipentylcarbamodithioate |
InChI |
InChI=1S/2C11H23NS2.Zn/c2*1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h2*3-10H2,1-2H3,(H,13,14);/q;;+2/p-2 |
InChI Key |
JGSUMMPGKPITGK-UHFFFAOYSA-L |
SMILES |
CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2] |
Isomeric SMILES |
CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2] |
Canonical SMILES |
CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2] |
Key on ui other cas no. |
15337-18-5 |
physical_description |
Liquid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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